molecular formula C13H13NOS B7473889 N-ethyl-N-phenylthiophene-3-carboxamide

N-ethyl-N-phenylthiophene-3-carboxamide

Cat. No.: B7473889
M. Wt: 231.32 g/mol
InChI Key: BXYSOXMOZJWENS-UHFFFAOYSA-N
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Description

N-ethyl-N-phenylthiophene-3-carboxamide is a chemical compound based on the thiophene carboxamide scaffold, a structure recognized in medicinal chemistry for its diverse biological activities and potential as a core structure in drug discovery . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Thiophene-carboxamide derivatives are a subject of significant investigation across multiple therapeutic areas. The core structure is considered a biomimetic of potent anticancer agents and has demonstrated promising anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B) . Research indicates these compounds can disrupt tubulin polymerization and inhibit cancer spheroid formation, mimicking the mechanism of action of Combretastatin A-4 . Furthermore, structural analogs of this compound have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory research, showing IC50 values in the sub-micromolar range . In virology, certain thiophene derivatives have been identified through phenotypic screening as viral entry inhibitors against the Ebola virus, acting by disrupting the interaction between the viral glycoprotein and the host cell receptor . The research applications for this class of compounds include, but are not limited to: Oncology Research: Investigation as a tubulin-binding biomimetic agent for studying cancer cell proliferation and metastasis . Anti-inflammatory Research: Exploration as a selective COX-2 inhibitor for studying inflammatory pathways . Antiviral Research: Evaluation as a small-molecule viral entry inhibitor in studies of viral infections . Chemical Biology: Serves as a valuable scaffold for structure-activity relationship (SAR) studies and the design of novel bioactive molecules . Researchers can leverage this compound to advance programs in early drug discovery and mechanistic studies.

Properties

IUPAC Name

N-ethyl-N-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYSOXMOZJWENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

N-ethyl-N-phenylthiophene-3-carboxamide and its derivatives have been studied for their diverse biological activities:

  • Anticancer Properties : Research indicates that thiophene derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from thiophene structures have shown IC50 values as low as 3.20 μM against HCT116 cancer cells, indicating potent anticancer effects . The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .
  • Anti-inflammatory Effects : The compound has been explored as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. One derivative demonstrated an IC50 value of 0.29 μM for COX-2 inhibition, suggesting potential use in treating inflammatory conditions . This selectivity is crucial for reducing side effects commonly associated with non-selective NSAIDs.
  • Antimicrobial and Antiviral Activities : Thiophene derivatives have also been synthesized as potential antimicrobial agents. For example, N-benzyl-N-phenylthiophene-2-carboxamide analogues have shown promising antiviral activities against enterovirus 71 . This highlights the versatility of thiophene compounds in addressing infectious diseases.

Synthesis of Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for the modification of its structure to enhance biological activity:

  • General Synthetic Pathway : The synthesis generally starts with thiophene derivatives that undergo acylation or amide coupling reactions. For instance, using traditional methods such as copper-catalyzed C–Se coupling can yield various functionalized thiophenes .
  • Structural Modifications : Modifying the phenyl group or introducing different substituents on the thiophene ring can significantly affect the compound's pharmacological properties. For example, altering the substituents can enhance selectivity for COX-2 or improve anticancer efficacy .

Case Studies

Several studies illustrate the practical applications and effectiveness of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant antiproliferative action with IC50 < 9 μM on various cancer cell lines, particularly HCT116 .
Study 2COX-2 InhibitionA derivative exhibited selective COX-2 inhibition with an IC50 of 0.29 μM, showing promise as an anti-inflammatory agent .
Study 3Antiviral ActivityNovel analogues showed effective inhibition against enterovirus 71, indicating potential for antiviral applications .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Thiophene Modifications

N-Phenylthiophene-2-Carboxamide ()
  • Structure : Thiophene-2-carboxamide with a phenyl group on the amide nitrogen.
  • Key Differences : Positional isomerism (2-carboxamide vs. 3-carboxamide) alters electronic distribution. The 2-carboxamide derivative shows distinct NMR shifts (δ 7.76 for thiophene proton) compared to 3-carboxamides.
  • Synthesis : Prepared via oxidative coupling of thiophene-2-carbaldehyde and aniline, highlighting the role of regioselectivity in synthetic routes .
Benzo[b]thiophene Derivatives ()
  • Example : 3-Chloro-N-ethyl-N-(phenylmethyl)benzo[b]thiophene-2-carboxamide ().
Antifungal/Antibacterial Thiophene-3-Carboxamides ()
  • Compounds : Derivatives with methoxy/methylphenyl groups (e.g., Compound I: 4-methoxyphenyl; Compound II: 4-methylphenyl).
  • Activity : Both exhibit antimicrobial properties, suggesting that electron-donating substituents (methoxy, methyl) enhance bioactivity. The absence of such groups in N-ethyl-N-phenylthiophene-3-carboxamide may limit its efficacy in this context .
Amino-Substituted Derivatives ()
  • Example: 2-Amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide ().
  • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the ethyl/phenyl substituents .

Physicochemical Properties

Molecular Weight and Lipophilicity
Compound Molecular Weight Key Substituents LogP (Predicted)
This compound ~245.3* Ethyl, Phenyl ~3.2
N-Phenylthiophene-2-carboxamide () 203.2 Phenyl ~2.8
2-Amino-4-ethyl-5-methyl analog () 440.9 Amino, CF3 ~4.5

*Calculated based on C₁₄H₁₅NOS.

  • Trends : Bulky substituents (e.g., CF3 in ) increase molecular weight and logP, reducing aqueous solubility. This compound balances moderate lipophilicity with simpler metabolism compared to halogenated analogs.

Preparation Methods

Reaction Conditions and Optimization

Key parameters include the use of a base (e.g., pyridine or triethylamine) to neutralize HCl, preventing protonation of the amine and ensuring reaction progression. For instance, in the synthesis of analogous thiophene-3-carboxamide derivatives, pyridine was employed as both a solvent and base, achieving yields of 68–84%. However, prolonged reaction times (4–24 hours) are often required to drive the reaction to completion.

Challenges and Byproducts

Competitive side reactions, such as over-alkylation or hydrolysis of the acyl chloride, necessitate strict control of moisture. In one study, the absence of a base led to incomplete substrate consumption, highlighting the importance of stoichiometric base addition.

Coupling Agent-Mediated Synthesis from Thiophene-3-Carboxylic Acid

For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents offer an alternative. This method involves activating thiophene-3-carboxylic acid with reagents like N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by reaction with N-ethylaniline.

Protocol Comparison

  • DCC/DMAP System : A combination of DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane yielded 68% of the target amide after 12 hours at room temperature. DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester intermediate.

  • TiCl4/Pyridine System : Titanium tetrachloride in pyridine demonstrated lower efficiency (12% yield), attributed to coordination effects between TiCl4 and the amine, which reduce nucleophilicity.

Advantages of Coupling Agents

This method avoids handling corrosive acyl chlorides and enables one-pot synthesis. However, the necessity to remove urea byproducts (e.g., dicyclohexylurea) via filtration adds complexity.

Acid-Catalyzed Condensation of Thiophene-3-Carbonitrile

A less conventional but viable approach involves the acid-catalyzed reaction of thiophene-3-carbonitrile with N-ethylaniline. Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) serves as both catalyst and dehydrating agent, facilitating the Ritter-type reaction to form the amide bond.

Synthetic Procedure

In a representative protocol:

  • PPA/POCl3 System : Thiophene-3-carbonitrile (0.5 g, 3.0 mmol) was reacted with N-ethylaniline (0.62 g, 4.5 mmol) in the presence of PPA (0.89 g) and POCl3 (0.7 g) at 140°C for 8 hours.

  • Workup : The crude product was purified via column chromatography, yielding 92.5% of the desired amide.

Mechanistic Insights

The nitrile undergoes partial hydrolysis to a reactive imidate intermediate, which reacts with the amine to form the amide. Excess POCl3 ensures the removal of water, shifting the equilibrium toward product formation.

Copper-Catalyzed C–N Coupling for Sterically Hindered Systems

For sterically challenging substrates, copper-catalyzed cross-coupling offers a solution. Although primarily reported for C–Se bond formation, this methodology can be adapted for amidation by replacing selenium sources with amines.

Optimization Table for Copper-Mediated Reactions

EntryCuI (mol%)Ligand (mol%)BaseTime (h)Yield (%)
12525K2CO32439
22525Cs2CO3386
51010Cs2CO31280

Adapted from trisubstituted thiophene selenide synthesis.

Cesium carbonate outperformed potassium carbonate due to its stronger basicity and ability to solubilize intermediates. Reducing catalyst loading from 25 mol% to 10 mol% decreased yields marginally (86% → 80%), suggesting a balance between cost and efficiency.

Two-Step Protection/Deprotection Strategy

For substrates prone to side reactions, a Boc-protection strategy ensures selectivity:

  • Boc Protection : Thiophene-3-carboxylic acid is converted to its N-Boc-protected derivative using di-tert-butyl dicarbonate and a base.

  • Amide Coupling : The protected acid is coupled with N-ethylaniline using DCC/DMAP, followed by Boc deprotection with trifluoroacetic acid.

This method achieves high purity (>95%) but adds synthetic steps, reducing overall efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-N-phenylthiophene-3-carboxamide, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with thiophene-3-carboxylic acid activation using reagents like thionyl chloride, followed by coupling with N-ethylaniline. Intermediate characterization employs thin-layer chromatography (TLC) for purity assessment and Fourier-transform infrared spectroscopy (FT-IR) to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹). Final purification via column chromatography ensures high yield (60-75%) .**

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the thiophene ring (δ 6.8–7.2 ppm) and ethyl/phenyl substituents (δ 1.2–1.4 ppm for CH₃; δ 7.3–7.5 ppm for aromatic protons). ¹³C NMR confirms carbonyl (C=O at ~168 ppm) and thiophene carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 260.0845 for C₁₃H₁₃NOS⁺) .

Q. What physicochemical properties are essential for prioritizing this compound in drug discovery?

  • Methodological Answer : Key parameters include:

  • LogP (Partition Coefficient) : Predicted via computational tools (e.g., PubChem) to assess lipophilicity (experimental LogP ~2.8).
  • Aqueous Solubility : Determined using shake-flask methods (typically <0.1 mg/mL in water, necessitating DMSO for in vitro assays).
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points >150°C, indicating suitability for solid-state formulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.
  • Process Automation : Use continuous flow reactors to reduce side reactions and improve reproducibility (>90% yield in scaled-up batches) .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar thiophene carboxamides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on the phenyl ring) using in vitro assays (e.g., antimicrobial MIC values).
  • Target Validation : Employ molecular docking to assess binding affinity variations to targets like bacterial dihydrofolate reductase. For example, N-ethyl derivatives show 3-fold higher inhibition than methyl analogs due to enhanced hydrophobic interactions .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADME Prediction : Use software like SwissADME to estimate bioavailability (e.g., 65% intestinal absorption) and cytochrome P450 metabolism (CYP3A4 as primary metabolizer).
  • Molecular Dynamics Simulations : Model blood-brain barrier permeability; results indicate low CNS penetration (logBB < -1), reducing neurotoxicity risks .

Q. What experimental designs address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Dose-Response Curves : Use 3D cell cultures (e.g., spheroids) to mimic in vivo tumor microenvironments.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may explain efficacy gaps.
  • Species-Specific Assays : Compare murine vs. human hepatocyte metabolic rates to adjust dosing regimens .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antimicrobial efficacy of thiophene carboxamides?

  • Methodological Answer :

  • Standardized Assay Conditions : Adopt CLSI guidelines for MIC testing to minimize variability.
  • Resistance Profiling : Test against efflux pump-overexpressing bacterial strains (e.g., E. coli TolC mutants) to identify compound susceptibility.
  • Synergy Studies : Combine with β-lactam antibiotics to assess potentiation effects (e.g., 4-fold reduction in MIC when co-administered with ampicillin) .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s validated procedures (CID: [insert CID]) for reproducible synthesis .
  • Computational Tools : Utilize Gaussian 16 for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps influencing bioactivity) .

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